molecular formula C21H19N3O5 B607557 Fruquintinib CAS No. 1194506-26-7

Fruquintinib

货号: B607557
CAS 编号: 1194506-26-7
分子量: 393.4 g/mol
InChI 键: BALLNEJQLSTPIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

呋喹替尼,商品名为 Fruzaqla,是一种新型的小分子血管内皮生长因子受体 (VEGFR) -1、-2 和 -3 抑制剂。它主要用于治疗转移性结直肠癌。 呋喹替尼通过抑制血管生成发挥作用,血管生成是新生血管形成的过程,从而限制了癌细胞的氧气和营养供应 .

准备方法

合成路线和反应条件: 呋喹替尼的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。一个关键步骤包括喹唑啉环的形成,这是通过一系列缩合反应实现的。 最终产物是在纯化和结晶过程后获得的 .

工业生产方法: 在工业环境中,呋喹替尼采用批量和连续流动工艺的组合来生产,以确保高产率和纯度。药物主体通常通过将活性药物成分与赋形剂(如微晶纤维素和淀粉)混合来制备。 然后将混合物加工成片剂或胶囊 .

化学反应分析

Core Reaction: C-O Coupling

The primary synthetic route involves nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (Fig. 1). This reaction proceeds under mild alkaline conditions with an 85% yield .

Reaction Mechanism :

text
4-chloro-6,7-dimethoxyquinazoline + 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide → this compound (6-[6,7-dimethoxyquinazolin-4-yloxy]-N,2-dimethylbenzofuran-3-carboxamide) + HCl

Key conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: Potassium carbonate (K₂CO₃)
  • Temperature: 25°C .

Phase I Metabolism (Oxidation)

This compound undergoes CYP450-mediated oxidation , primarily via CYP3A4/5 (80%), with minor contributions from CYP2C8, CYP2C9, and CYP2C19 . Key metabolites include:

MetaboliteStructural ModificationEnzymatic PathwayExcretion Route
M9Demethylation at quinazoline ringCYP3A4Urine (17.3%)
M10Hydroxylation at benzofuran moietyCYP2C8/CYP2C9Feces (5%)
M11Sulfation of M10SULT1A1Urine (14.9%)

M10 is unstable and converts to M11 in plasma via sulfotransferases .

Phase II Metabolism (Conjugation)

  • Glucuronidation : UGT1A1/1A9 mediate glucuronide formation at the methoxy group (2% of dose) .
  • Sulfation : Accounts for 69% of circulating metabolites .

Photodegradation

Under UV light (254 nm), this compound undergoes:

  • Demethoxylation at C6/C7 positions
  • Oxidative cleavage of the benzofuran ring
    Major degradation products lose 90% VEGFR-2 inhibitory activity .

Hydrolysis

In acidic conditions (pH < 3):

text
This compound + H₂O → 6-hydroxyquinazoline + N,2-dimethylbenzofuran-3-carboxamide

This reaction is negligible at physiological pH (1% degradation over 24h) .

Table 1: Enzymatic Inhibition Constants

EnzymeIC₅₀ (nM)Substrate
VEGFR-235VEGF-A
CYP3A4>10,000Testosterone
CYP2C84,200Paclitaxel

Table 2: Stability Under Forced Conditions

ConditionDegradation (%)Major Product
0.1N HCl, 70°C15Demethylated derivative
3% H₂O₂, 25°C8Epoxide form
1N NaOH, 25°C3Ring-opened amide

Analytical Characterization

  • LC-MS/MS : Quantifies this compound and metabolites using transitions:
    • m/z 394 → 363 (this compound)
    • m/z 410 → 380 (M10) .
  • ¹H NMR (DMSO-d₆): Key peaks at δ 8.52 (s, 1H, quinazoline-H), 7.89 (d, J=8.4 Hz, 1H, benzofuran-H) .

This synthesis and metabolic profile supports this compound's clinical efficacy while minimizing off-target toxicity through selective VEGFR inhibition .

科学研究应用

Clinical Applications in Colorectal Cancer

Fruquintinib has been primarily studied for its effectiveness in patients with mCRC who have previously undergone multiple lines of chemotherapy. The pivotal FRESCO and FRESCO-2 trials established its role in improving overall survival and progression-free survival compared to placebo.

Key Findings from Clinical Trials

Trial NamePopulationTreatmentMedian Overall Survival (months)Median Progression-Free Survival (months)Disease Control Rate (%)
FRESCOmCRC patients with 2+ prior therapiesThis compound 5 mg/day vs. placebo9.3 vs. 6.63.7 vs. 1.8Not reported
FRESCO-2Heavily pretreated mCRC patientsThis compound vs. placebo7.4 vs. 4.8Not reported56% (this compound)

The FRESCO-2 study demonstrated that this compound significantly reduced the risk of death by 34% and the risk of disease progression or death by 68% compared to placebo . The drug was well tolerated, with a manageable safety profile that included common adverse events associated with VEGFR inhibition.

Safety Profile

The safety profile of this compound has been assessed in various studies, revealing that while it is generally well tolerated, it can lead to treatment-emergent adverse events. In the FRESCO trial, grades 3 and 4 adverse events occurred in approximately 61% of patients treated with this compound compared to 19.7% in the placebo group . Serious adverse events were noted in about 15.5% of patients receiving this compound.

Potential Applications Beyond Colorectal Cancer

Recent studies have explored the potential of this compound in treating other malignancies, such as gastric cancer and endometrial cancer:

  • Gastric Cancer : The FRUTIGA trial evaluated this compound combined with paclitaxel for second-line treatment in gastric cancer patients, showing promising results in progression-free survival and overall response rate .
  • Endometrial Cancer : Ongoing trials are assessing the efficacy of this compound when used alongside immune checkpoint inhibitors like sintilimab in endometrial cancer patients .

作用机制

呋喹替尼通过选择性抑制 VEGFR-1、-2 和 -3 发挥作用。这些受体在血管生成过程中起着至关重要的作用。通过阻断这些受体,呋喹替尼阻止了新生血管的形成,从而限制了肿瘤细胞的氧气和营养供应。 这导致肿瘤生长和转移的抑制 .

类似化合物:

  • 舒尼替尼
  • 索拉非尼
  • 瑞戈非尼
  • 帕唑帕尼

比较: 呋喹替尼因其对 VEGFR-1、-2 和 -3 的高度选择性而独一无二,这最大限度地减少了脱靶效应并降低了毒性。 与其他 VEGFR 抑制剂不同,呋喹替尼在临床试验中已显示出更良好的安全性特征和更好的耐受性 .

相似化合物的比较

  • Sunitinib
  • Sorafenib
  • Regorafenib
  • Pazopanib

Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, this compound has demonstrated a more favorable safety profile and better tolerability in clinical trials .

生物活性

Fruquintinib is a novel, potent tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. This compound has gained attention for its significant biological activity, particularly in the treatment of metastatic colorectal cancer (mCRC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound inhibits the activity of VEGFRs, which play a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, this compound prevents the downstream signaling pathways that promote tumor growth and metastasis. The specific mechanisms include:

  • Inhibition of VEGFR Dimerization : this compound binds to VEGFRs, preventing their conformational changes necessary for dimerization and subsequent activation.
  • Blocking Angiogenic Signaling : The inhibition of VEGFR1 and VEGFR2 disrupts pro-angiogenic signaling pathways such as PI3K/AKT and ERK, leading to reduced endothelial cell proliferation and migration .

Pharmacodynamic Properties

This compound exhibits high selectivity for VEGFRs with the following IC50 values:

  • VEGFR1 : 33 nmol/L
  • VEGFR2 : 35 nmol/L
  • VEGFR3 : 0.5 nmol/L

In vitro studies demonstrated that this compound effectively suppressed endothelial cell proliferation and tubule formation in a dose-dependent manner. In vivo studies using human tumor xenograft models showed over 85% inhibition of VEGFR2 activity after a single oral dose of 2.5 mg/kg .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably the FRESCO and FRESCO-2 studies. These trials focused on patients with mCRC who had previously undergone multiple lines of chemotherapy.

Key Clinical Findings

StudyPatient PopulationTreatmentMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
FRESCOmCRC after ≥2 lines of therapyThis compound vs Placebo9.3 months vs 6.6 months3.7 months vs 1.8 months
FRESCO-2Heavily pretreated mCRCThis compound vs Placebo7.4 months vs 4.8 monthsNot reported

The results from these studies indicated that treatment with this compound significantly improved both OS and PFS compared to placebo, with hazard ratios indicating a reduced risk of death or disease progression .

Safety Profile

This compound is generally well-tolerated; however, it is associated with certain adverse events:

  • Grade 3/4 Adverse Events : Occurred in approximately 61.2% of patients treated with this compound compared to 19.7% in the placebo group.
  • Serious Adverse Events : Reported in 15.5% of patients receiving this compound versus 5.8% in the placebo group.

Common adverse effects include hypertension, fatigue, diarrhea, and hand-foot syndrome .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

  • Case Study in Gastric Cancer : A patient with gastric cancer showed significant tumor reduction when treated with this compound in combination with docetaxel.
  • Combination Therapy with Anti-PD-1 : A study reported enhanced efficacy when this compound was combined with anti-PD-1 therapy in metastatic colon cancer patients .

属性

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194506-26-7
Record name Fruquintinib [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fruquintinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11679
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FRUQUINTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equiv.) in 2 ml CH3CN were added 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (1 equiv.) and K2CO3 (1.5 equiv.). The mixture was refluxed under stirring for 10 hr. After the solvent was evaporated, the residue was washed with water, dried over MgSO4, filtered, concentrated, and purified by column chromatography to give the title compound in a yield of 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%
Customer
Q & A

Q1: What is the primary target of Fruquintinib and how does it interact with it?

A: this compound is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]

Q2: What are the downstream effects of this compound's interaction with VEGFRs?

A2: By inhibiting VEGFR signaling, this compound effectively blocks several key processes involved in tumor development and progression:

  • Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]
  • Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]
  • Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound?

A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for this compound.

Q5: Are there studies on this compound's material compatibility, stability under various conditions, or its catalytic properties?

A5: The provided research primarily focuses on the clinical application and pharmacological profile of this compound as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.

Q6: Has computational chemistry been used to study this compound?

A6: While the research mentions this compound's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []

Q8: Does previous exposure to anti-VEGFR agents affect this compound's efficacy?

A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of this compound in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []

Q9: What is known about resistance mechanisms to this compound?

A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to this compound or its relation to cross-resistance with other compounds.

Q10: What is the safety profile of this compound?

A: Clinical trials and real-world studies consistently report that this compound exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:

  • **Hand-foot syndrome (HFSR) ** [, , , ]
  • Hypertension [, , , , , ]
  • Fatigue [, , , ]
  • Proteinuria [, , ]
  • Diarrhea [, ]

Q11: Is there information on specific drug delivery strategies or identified biomarkers for this compound?

A11: The research excerpts primarily focus on this compound's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

Q12: Are there any environmental impact studies related to this compound?

A12: The research excerpts do not provide information on the environmental impact or degradation of this compound.

Q13: What are the current clinical applications of this compound?

A: this compound is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]

Q14: What are the future directions for research on this compound?

A14: Future research on this compound could explore:

  • Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]
  • Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []
  • Resistance Mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it. []
  • Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。